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Abstract
Nitrosyl iodide (INO) is a reactive nitrogen species that holds potential as a reagent in organic

synthesis. Due to its inherent instability, in situ generation provides a practical and safe

approach for its utilization. These application notes detail protocols for the in situ generation of

nitrosyl iodide and its primary application in the diazotization-iodination of aromatic amines to

furnish aryl iodides. Additionally, emerging applications in the functionalization of alkenes and

alkynes are discussed.

Introduction
Nitrosyl iodide is a transient electrophilic species that can be effectively generated in situ from

stable and readily available precursors. The most common method for synthetic applications

involves the reaction of a nitrite salt with an iodide salt under acidic conditions. This approach

circumvents the challenges associated with the handling of the unstable nitrosyl iodide,

making it an attractive methodology for various synthetic transformations. The primary and

most well-documented application is the one-pot diazotization of primary aromatic amines and

subsequent conversion to aryl iodides, which are valuable intermediates in cross-coupling

reactions and medicinal chemistry.
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Nitrosyl iodide can be generated in situ primarily through two methods. For gas-phase

studies, the direct reaction of nitric oxide and iodine is employed. However, for applications in

synthetic organic chemistry, the reaction of a nitrite salt with an iodide salt in the presence of an

acid is the preferred method.

General Reaction:

NaNO₂ + KI + 2H⁺ → INO + Na⁺ + K⁺ + H₂O

The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is in equilibrium with the

nitrosonium ion (NO⁺). The nitrosonium ion then reacts with the iodide ion to generate nitrosyl
iodide.

Application in the Synthesis of Aryl Iodides via
Diazotization-Iodination
A significant application of in situ generated nitrosyl iodide is in the Sandmeyer-type synthesis

of aryl iodides from primary aromatic amines. This one-pot procedure involves the diazotization

of the amine followed by the introduction of iodine.

General Mechanism
The reaction proceeds through the initial formation of nitrosyl iodide. The aromatic amine then

attacks the nitrosonium ion (in equilibrium with nitrosyl iodide) to form a diazonium salt. The

diazonium salt subsequently reacts with the iodide ion to yield the corresponding aryl iodide

with the liberation of nitrogen gas.
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Caption: Mechanism of diazotization-iodination using in situ generated nitrosyl iodide.

Experimental Protocols
Protocol 1: Diazotization-Iodination using NaNO₂/KI/p-TsOH in Acetonitrile[1][2]

This protocol is effective for a wide range of aromatic amines, including those with both

electron-donating and electron-withdrawing substituents.

Reagents and Equipment:

Aromatic amine

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Acetonitrile (MeCN)
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Water

Sodium bicarbonate (NaHCO₃) solution

Sodium thiosulfate (Na₂S₂O₃) solution

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

To a solution of p-TsOH·H₂O (3.0 mmol) in acetonitrile (12 mL), add the aromatic amine

(1.0 mmol).

Cool the resulting suspension to 10-15 °C in an ice bath.

Gradually add a solution of NaNO₂ (2.0 mmol) and KI (2.5 mmol) in water (1.8 mL).

Stir the reaction mixture for 10 minutes at 10-15 °C, then allow it to warm to room

temperature and stir for the time indicated in Table 1.

Upon completion (monitored by TLC), add water (50 mL).

Neutralize the mixture with 1 M NaHCO₃ solution to a pH of 9-10.

Add 2 M Na₂S₂O₃ solution (6 mL) to quench any remaining iodine.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography if necessary.

Protocol 2: Solvent-Free Diazotization-Iodination using Silica Sulfuric Acid[3]
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This method offers an environmentally friendly alternative by avoiding the use of organic

solvents during the reaction.

Reagents and Equipment:

Aromatic amine

Silica sulfuric acid

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Water

Ethyl acetate

Sodium sulfite (Na₂SO₃) solution

Mortar and pestle

Procedure:

In a mortar, grind the aromatic amine (2.0 mmol), silica sulfuric acid (1.35 g), and NaNO₂

(4.0 mmol) with a pestle for a few minutes to obtain a homogeneous mixture.

Gradually add a few drops of water and continue grinding for 10-20 minutes until gas

evolution ceases.

Add KI (5.0 mmol) to the diazonium salt mixture and continue grinding for 10 minutes.

Dilute the mixture with ethyl acetate (12 mL) and stir vigorously.

Filter the mixture and extract the residue with ethyl acetate (3 x 12 mL).

Wash the combined organic layers with 10% aqueous Na₂SO₃ solution and dry over

anhydrous Na₂SO₄.

Filter and concentrate the solvent to obtain the crude product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14621043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify by recrystallization or column chromatography as needed.

Quantitative Data
The yields of aryl iodides obtained from various aromatic amines using the NaNO₂/KI/p-TsOH

in acetonitrile protocol are summarized in Table 1.

Entry
Aromatic
Amine

Time (min) Product Yield (%)

1 Aniline 30 Iodobenzene 85

2 4-Methylaniline 30
1-Iodo-4-

methylbenzene
90

3 4-Methoxyaniline 40
1-Iodo-4-

methoxybenzene
88

4 4-Chloroaniline 60
1-Chloro-4-

iodobenzene
82

5 4-Bromoaniline 60
1-Bromo-4-

iodobenzene
80

6 4-Nitroaniline 60
1-Iodo-4-

nitrobenzene
75

7
2-Aminobenzoic

acid
50

2-Iodobenzoic

acid
70

8 2,6-Diethylaniline 90
1,3-Diethyl-2-

iodobenzene
75

Table 1: Synthesis of Aryl Iodides via Diazotization-Iodination.

Emerging Applications: Functionalization of Alkenes
and Alkynes
While less established than the diazotization-iodination reaction, the in situ generation of

nitrosyl species from NaNO₂ and KI is finding applications in the functionalization of
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unsaturated carbon-carbon bonds. One such example is the nitration of alkenes and alkynes.

Proposed Mechanism for Alkene Nitration
In a system employing NaNO₂, KI, and an oxidant like Oxone®, it is proposed that nitrosyl
iodide may be an intermediate. This reactive species can add across the double bond of an

alkene to form a β-iodo-nitrosoalkane. Subsequent oxidation and elimination steps can then

lead to the formation of a nitroalkene.
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Caption: Proposed pathway for the nitration of alkenes involving in situ generated reactive

species.

Experimental Protocol: Nitration of Styrene Derivatives
The following is a representative protocol for the nitration of styrene derivatives using a

NaNO₂/KI/Oxone® system.

Reagents and Equipment:

Styrene derivative

Sodium nitrite (NaNO₂)
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Potassium iodide (KI)

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

Acetonitrile (MeCN)

Water

Round-bottom flask

Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve the styrene derivative (1.0 mmol), NaNO₂ (2.0 mmol),

and KI (1.0 mmol) in a mixture of acetonitrile and water.

To this solution, add Oxone® (2.0 mmol) portion-wise over 10 minutes.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Quench the reaction with an aqueous solution of sodium thiosulfate.

Extract the product with an appropriate organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Quantitative Data
The yields of nitroalkenes from various styrene derivatives are presented in Table 2.
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Entry Alkene Product Yield (%)

1 Styrene β-Nitrostyrene 78

2 4-Chlorostyrene
1-Chloro-4-(2-

nitrovinyl)benzene
75

3 4-Methylstyrene
1-Methyl-4-(2-

nitrovinyl)benzene
72

4 3-Nitrostyrene
1-Nitro-3-(2-

nitrovinyl)benzene
80

Table 2: Nitration of Styrene Derivatives.

Safety Precautions
Nitrosyl compounds and diazonium salts can be unstable and potentially explosive,

especially when isolated in a dry state. It is crucial to perform these reactions in a well-

ventilated fume hood and to avoid the isolation of diazonium intermediates.

Acids such as p-toluenesulfonic acid are corrosive. Appropriate personal protective

equipment (gloves, safety glasses) should be worn.

Reactions involving the in situ generation of nitrosyl iodide may release nitrogen oxides,

which are toxic. Ensure adequate ventilation.

Conclusion
The in situ generation of nitrosyl iodide offers a convenient and effective method for the

synthesis of aryl iodides from aromatic amines. The protocols provided are robust and

applicable to a wide range of substrates. Furthermore, emerging research suggests the

potential for in situ generated nitrosyl species in the functionalization of alkenes and alkynes,

opening new avenues for synthetic exploration. Researchers are encouraged to explore these

methods, keeping in mind the necessary safety precautions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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